2-Aminopyridine-3,5-dicarbaldehyde
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Overview
Description
2-Aminopyridine-3,5-dicarbaldehyde is an organic compound with the molecular formula C7H6N2O2 and a molar mass of 150.13 g/mol . This compound is a derivative of 2-aminopyridine, which is known for its applications in the synthesis of various biologically active molecules . The presence of both amino and aldehyde functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,5-dicarbaldehyde can be achieved through multicomponent reactions involving acetophenone, malononitrile, triethoxymethane, and different primary amines . These reactions are typically catalyzed by basic mesoporous materials, which offer high product yields and reusable catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of environmentally benign and efficient catalytic systems to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyridine-3,5-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids under appropriate conditions.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Aminopyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: It is involved in the synthesis of pharmacophores for drug discovery and development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminopyridine-3,5-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aldehyde groups can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Aminopyridine: A simple derivative with applications in drug discovery.
3-Aminopyridine: Another isomer with distinct biological activities.
4-Aminopyridine: Known for its use in the treatment of neurological disorders.
Uniqueness: 2-Aminopyridine-3,5-dicarbaldehyde is unique due to the presence of both amino and aldehyde functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in multiple types of reactions makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
2-aminopyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c8-7-6(4-11)1-5(3-10)2-9-7/h1-4H,(H2,8,9) |
InChI Key |
ZJHIWBJKGDXPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)C=O |
Origin of Product |
United States |
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